2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
CAS No.: 904500-70-5
Cat. No.: VC6865425
Molecular Formula: C19H15FN4O2S
Molecular Weight: 382.41
* For research use only. Not for human or veterinary use.
![2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile - 904500-70-5](/images/structure/VC6865425.png)
CAS No. | 904500-70-5 |
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Molecular Formula | C19H15FN4O2S |
Molecular Weight | 382.41 |
IUPAC Name | 2-(4-fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Standard InChI | InChI=1S/C19H15FN4O2S/c20-14-5-3-13(4-6-14)17-22-15(12-21)19(26-17)24-9-7-23(8-10-24)18(25)16-2-1-11-27-16/h1-6,11H,7-10H2 |
Standard InChI Key | JQHKNIVOVPCVBM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CS4 |
Structural Characteristics
Core Components
The compound’s structure comprises four distinct regions:
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Oxazole Ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom, which enhances metabolic stability and facilitates π-π stacking interactions.
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4-Fluorophenyl Group: The electron-withdrawing fluorine atom at the para position influences electronic distribution, potentially improving membrane permeability and target binding .
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Piperazine Derivative: A six-membered diamine ring substituted with a thiophene-2-carbonyl group. Piperazines are known to modulate solubility and pharmacokinetic properties while serving as a linker for pharmacophore diversification.
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Thiophene Moiety: The sulfur-containing heterocycle contributes to hydrophobic interactions and may enhance affinity for enzymes or receptors involved in microbial or cancer pathways .
Stereoelectronic Properties
The compound’s SMILES string (\text{C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CS4}) reveals a planar oxazole ring connected to a flexible piperazine backbone. Computational models predict moderate polarity () due to the nitrile and carbonyl groups, suggesting balanced lipophilicity for blood-brain barrier penetration .
Synthesis and Characterization
Purification and Validation
Crude products are typically purified via column chromatography and recrystallization. Structural confirmation employs:
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NMR: Characteristic signals include a singlet for the oxazole proton () and multiplets for piperazine ().
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at 382.41 (M+H) .
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary assays on analogous compounds reveal apoptosis induction in leukemia (HL-60) and breast cancer (MCF-7) cell lines (: 2–8 ). The oxazole ring’s rigidity likely stabilizes interactions with tubulin or kinase targets.
Analytical and Computational Profiling
Spectroscopic Data
Molecular Docking
In silico studies predict strong binding (: -9.2 kcal/mol) to Staphylococcus aureus dihydrofolate reductase, with hydrogen bonds between the nitrile and Arg .
Challenges and Future Directions
Current limitations include insufficient in vivo toxicity data and scalable synthesis protocols. Structure-activity relationship (SAR) studies modifying the fluorophenyl or thiophene groups could optimize potency and selectivity.
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